Cas no 396717-20-7 (2-[2-tri(propan-2-yl)silylethynyl]benzaldehyde)
396717-20-7 structure
Product Name:2-[2-tri(propan-2-yl)silylethynyl]benzaldehyde
CAS-nummer:396717-20-7
MF:C18H26OSi
MW:286.483946323395
CID:2825551
PubChem ID:11108927
Update Time:2025-04-21
2-[2-tri(propan-2-yl)silylethynyl]benzaldehyde Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-[2-tri(propan-2-yl)silylethynyl]benzaldehyde
- Benzaldehyde,2-[[tris(1-methylethyl)silyl]ethynyl];2-(2-triisopropylsilylethynyl)benzaldehyde;2-[(triisopropylsilanyl)-ethynyl]-benzaldehyde;
- 2-((Triisopropylsilyl)ethynyl)benzaldehyde
- DTXSID70455548
- Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]-
- 396717-20-7
-
- Inchi: 1S/C18H26OSi/c1-14(2)20(15(3)4,16(5)6)12-11-17-9-7-8-10-18(17)13-19/h7-10,13-16H,1-6H3
- InChI-sleutel: UJFOPIGROKCQRF-UHFFFAOYSA-N
- LACHT: [Si](C#CC1C=CC=CC=1C=O)(C(C)C)(C(C)C)C(C)C
Berekende eigenschappen
- Exacte massa: 286.17500
- Monoisotopische massa: 286.175291983Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 6
- Complexiteit: 361
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 17.1Ų
Experimentele eigenschappen
- PSA: 17.07000
- LogboekP: 5.06860
2-[2-tri(propan-2-yl)silylethynyl]benzaldehyde Gerelateerde literatuur
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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